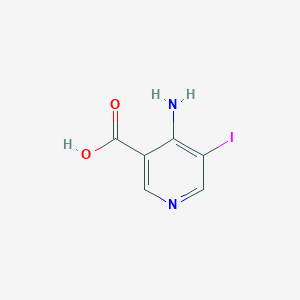

4-Amino-5-iodonicotinic acid

CAS No.:

Cat. No.: VC15920664

Molecular Formula: C6H5IN2O2

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5IN2O2 |

|---|---|

| Molecular Weight | 264.02 g/mol |

| IUPAC Name | 4-amino-5-iodopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5IN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

| Standard InChI Key | ORCJNHMMHINXFA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)I)N)C(=O)O |

Introduction

Structural and Chemical Properties

Nicotinic acid derivatives are pyridine-based compounds with carboxyl groups, often modified with functional groups to tailor their chemical behavior. In 4-amino-5-iodonicotinic acid, the amino group enhances nucleophilicity, while the iodine atom facilitates cross-coupling reactions, a feature common to iodinated aromatics . The molecular formula is inferred as C₆H₅IN₂O₂, with a molecular weight of approximately 264.02 g/mol based on analogous compounds like 2-amino-5-iodonicotinic acid (CAS 54400-30-5) .

The iodine atom’s steric and electronic effects influence regioselectivity in further functionalization. For instance, Suzuki-Miyaura couplings or Ullmann reactions could target the iodine site for introducing aryl or alkyl groups . The carboxyl group at the 3-position allows for esterification or amidation, expanding its utility in prodrug design or polymer synthesis .

Synthetic Methodologies

Halogenation Strategies

A patent detailing the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid (CN110818661B) provides a framework for iodination techniques . The process involves halogenating a protected amino-hydroxybenzoic acid precursor using reagents like N-iodosuccinimide (NIS). For 4-amino-5-iodonicotinic acid, a similar approach might involve iodinating 4-amino-2-hydroxynicotinic acid under controlled conditions .

Key steps include:

-

Protection of the amino group using acetyl or trifluoroacetyl groups to prevent undesired side reactions.

-

Iodination with NIS in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures.

-

Deprotection under basic or acidic conditions to yield the free amino-iodo product .

Alternative Routes

Palladium-catalyzed coupling reactions, as described in the patent , could integrate trialkylsilyl acetylenes to form fused heterocycles. While this method targets benzofurans, adapting it to pyridine systems might involve cyclization of iodinated intermediates. For example, coupling 4-amino-3,5-diiodonicotinic acid with trimethylsilyl acetylene could yield annulated products, though this remains speculative without experimental validation .

Comparative Analysis of Related Compounds

The structural and functional diversity of iodinated nicotinic acid derivatives is evident in commercially available analogs (Table 1) .

Table 1: Structural analogs of 4-amino-5-iodonicotinic acid

| Compound Name | CAS Number | Substituent Positions | Key Applications |

|---|---|---|---|

| 2-Amino-5-iodonicotinic acid | 54400-30-5 | 2-NH₂, 5-I | Suzuki coupling substrates |

| 6-Chloro-4-iodonicotinic acid | N/A | 6-Cl, 4-I | Antimicrobial research |

| 3-Iodo-4-pyridinecarboxylic acid | N/A | 3-I, 4-COOH | Metal-organic frameworks |

These analogs highlight the impact of substituent placement on reactivity. For instance, 2-amino-5-iodonicotinic acid’s amino group at the 2-position favors electrophilic substitution ortho to the carboxyl group, whereas the 4-amino isomer may exhibit distinct electronic effects .

Challenges and Future Directions

Current limitations include the lack of optimized synthetic protocols and biological data for 4-amino-5-iodonicotinic acid. Future research should prioritize:

-

Method Development: Streamlining iodination and protection-deprotection sequences to improve yields.

-

Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity in vitro.

-

Computational Studies: Modeling electronic effects to predict reactivity in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume